1-(3-fluorophenyl)butan-1-ol

Medicinal Chemistry Enzymology Antifolate Research

1-(3-Fluorophenyl)butan-1-ol (CAS 1182947-32-5, C₁₀H₁₃FO, MW 168.21) is a fluorinated secondary alcohol featuring a 3-fluorophenyl group at the 1-position of a butanol chain. Its meta-fluoro substitution pattern confers distinct electronic and steric properties compared to para- or ortho-fluoro analogs, directly influencing receptor binding, metabolic stability, and synthetic utility.

Molecular Formula C10H13FO
Molecular Weight 168.21 g/mol
Cat. No. B7847009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluorophenyl)butan-1-ol
Molecular FormulaC10H13FO
Molecular Weight168.21 g/mol
Structural Identifiers
SMILESCCCC(C1=CC(=CC=C1)F)O
InChIInChI=1S/C10H13FO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10,12H,2,4H2,1H3
InChIKeyKNASWCNOYMRGOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluorophenyl)butan-1-ol: A Strategic Meta-Fluoro Building Block for Medicinal Chemistry and Biological Assay Development


1-(3-Fluorophenyl)butan-1-ol (CAS 1182947-32-5, C₁₀H₁₃FO, MW 168.21) is a fluorinated secondary alcohol featuring a 3-fluorophenyl group at the 1-position of a butanol chain. Its meta-fluoro substitution pattern confers distinct electronic and steric properties compared to para- or ortho-fluoro analogs, directly influencing receptor binding, metabolic stability, and synthetic utility. The compound is commercially available at high purity (typically 98%) for research use, and is actively employed as a building block in medicinal chemistry, particularly in programs targeting neurological disorders .

Why Generic Substitution of 1-(3-Fluorophenyl)butan-1-ol Fails: Evidence-Based Differentiation


Substituting 1-(3-fluorophenyl)butan-1-ol with a close analog like its para-fluoro isomer or a butan-2-ol derivative is not scientifically equivalent and can lead to divergent outcomes in biological assays or synthetic pathways. The meta-fluorine position alters electron density and steric accessibility compared to para-fluoro analogs, which directly affects binding affinities to targets such as dihydrofolate reductase (DHFR) and cytochrome P450 enzymes [1]. Furthermore, the specific hydroxyl position dictates chemical reactivity, oxidation potential, and metabolic fate, which are not interchangeable with other butanol regioisomers .

1-(3-Fluorophenyl)butan-1-ol: Quantified Evidence of Differentiation Against Key Analogs


Target-Specific DHFR Inhibition Potency Differentiates Meta-Fluoro from Para-Fluoro Analogs

1-(3-Fluorophenyl)butan-1-ol demonstrates significant inhibition of human dihydrofolate reductase (DHFR), a key target in anticancer and antimicrobial therapy. A direct comparison to the para-fluoro isomer (1-(4-fluorophenyl)butan-1-ol) reveals a quantifiable difference in potency. The meta-fluoro substitution yields an IC50 of 34 nM, which is 3-fold more potent than the para-fluoro analog's IC50 of 102 nM in the same assay system [1]. This demonstrates that the fluorine position is a critical determinant of enzyme-inhibitor interaction strength.

Medicinal Chemistry Enzymology Antifolate Research

Lipophilicity (LogP) Profiles Distinguish Meta-Fluoro from 2-Butanol Analogs

The predicted lipophilicity (XLogP3) of 1-(3-fluorophenyl)butan-1-ol is 2.4 . This value is significantly different from that of its close structural analog, 2-(3-fluorophenyl)butan-2-ol, which has a calculated LogP of 2.91 . This difference of 0.5 log units indicates that the 1-butanol derivative is less lipophilic than the 2-butanol derivative, suggesting it will have distinct properties regarding membrane permeability, solubility, and metabolic stability.

Physicochemical Profiling ADME Prediction Medicinal Chemistry

Hydrogen Bond Donor/Acceptor Count Differs from Aminated Analogs

1-(3-Fluorophenyl)butan-1-ol possesses 1 hydrogen bond donor and 2 hydrogen bond acceptors . In contrast, a common aminomethylated analog, (S)-4-Amino-4-(3-fluorophenyl)butan-1-ol, features 2 hydrogen bond donors and 3 acceptors. This difference in hydrogen bonding capacity directly influences the compound's interaction with biological targets, particularly its ability to form stable water bridges and engage in polar interactions within enzyme active sites or receptor binding pockets.

Medicinal Chemistry Structural Biology Lead Optimization

Commercial Availability and Purity Specifications Provide a Reproducible Baseline

1-(3-Fluorophenyl)butan-1-ol is commercially available from multiple vendors with a specified minimum purity of 98% (CAS 1182947-32-5) . This is a critical differentiator from less common or custom-synthesized analogs like 4-(3-fluorophenyl)butan-1-ol, which lack standardized commercial sources and have undefined purity levels. Using a well-characterized, high-purity starting material ensures experimental reproducibility and reduces variability in biological or synthetic outcomes.

Chemical Procurement Research Reproducibility Quality Control

Optimal Research and Procurement Scenarios for 1-(3-Fluorophenyl)butan-1-ol


Structure-Activity Relationship (SAR) Studies on Fluorophenyl Butanol Scaffolds

In medicinal chemistry programs exploring the SAR of fluorophenyl butanol derivatives, 1-(3-fluorophenyl)butan-1-ol serves as a critical reference compound for the meta-fluoro substitution. As demonstrated by its 3-fold higher DHFR inhibition potency compared to the para-fluoro analog [1], systematic inclusion of this compound in screening cascades is essential for mapping the electronic and steric contributions of the fluorine position to biological activity.

Development of CNS-Penetrant Drug Candidates

The compound's balanced lipophilicity (XLogP3 = 2.4) and single hydrogen bond donor make it a favorable building block for the design of central nervous system (CNS) drugs. Its LogP value falls within the optimal range (1-3) for blood-brain barrier penetration, and its lower lipophilicity compared to 2-butanol analogs suggests improved solubility and reduced non-specific binding, which are desirable properties for CNS-targeted therapies.

Synthesis of Chiral Alcohol Intermediates via Asymmetric Reduction

1-(3-Fluorophenyl)butan-1-ol is a secondary alcohol that can be obtained in enantiomerically enriched form through asymmetric reduction of the corresponding ketone. Its commercial availability at high purity makes it a practical starting material for generating chiral building blocks used in the synthesis of more complex, stereochemically-defined pharmaceuticals, particularly those targeting neurological disorders.

Evaluation of Fluorine-18 Labeled Tracers for PET Imaging

The meta-fluoro phenyl ring in this compound provides a site for potential isotopic labeling with fluorine-18 for positron emission tomography (PET) studies. The compound's favorable LogP and structural features make it a candidate for developing novel PET tracers to image biological targets or assess drug distribution. Studies on related p-fluorophenyl derivatives have shown promising myocardial uptake, suggesting similar applications could be explored for this meta-fluoro scaffold [2].

Quote Request

Request a Quote for 1-(3-fluorophenyl)butan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.